molecular formula C10H7Cl2NO2 B7895506 [3-(2,6-Dichlorophenyl)isoxazol-5-yl]methanol

[3-(2,6-Dichlorophenyl)isoxazol-5-yl]methanol

Cat. No.: B7895506
M. Wt: 244.07 g/mol
InChI Key: MLLDSGGHNVOFRP-UHFFFAOYSA-N
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Description

[3-(2,6-Dichlorophenyl)isoxazol-5-yl]methanol is a chemical compound with the molecular formula C9H7Cl2NO2. It is an isoxazole derivative, characterized by the presence of a dichlorophenyl group attached to the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,6-Dichlorophenyl)isoxazol-5-yl]methanol typically involves the reaction of 2,6-dichlorobenzonitrile with hydroxylamine hydrochloride to form the corresponding isoxazole. This intermediate is then reduced to yield the desired methanol derivative. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(2,6-Dichlorophenyl)isoxazol-5-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(2,6-Dichlorophenyl)isoxazol-5-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(2,6-Dichlorophenyl)isoxazol-5-yl]methanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    [3-(3-Chlorophenyl)isoxazol-5-yl]methanol: Similar structure but with a single chlorine atom.

    [3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanol: Similar structure with chlorine atoms at different positions.

Uniqueness

[3-(2,6-Dichlorophenyl)isoxazol-5-yl]methanol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other isoxazole derivatives and potentially more suitable for certain applications .

Properties

IUPAC Name

[3-(2,6-dichlorophenyl)-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-7-2-1-3-8(12)10(7)9-4-6(5-14)15-13-9/h1-4,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLDSGGHNVOFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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